Hypromellose acetate succinate

Catalog No.
S577490
CAS No.
71138-97-1
M.F
C10H22O9
M. Wt
286.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypromellose acetate succinate

CAS Number

71138-97-1

Product Name

Hypromellose acetate succinate

IUPAC Name

acetic acid;butanedioic acid;methanol;propane-1,2-diol

Molecular Formula

C10H22O9

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3

InChI Key

ZUAAPNNKRHMPKG-UHFFFAOYSA-N

SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O

Synonyms

HPMCAS, hydroxypropyl methylcellulose acetate succinate, hydroxypropylmethylcellulose acetate succinate

Canonical SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O

Enhancing Drug Solubility and Bioavailability

One of the most significant research applications of HPMCAS lies in its ability to improve the solubility and bioavailability of poorly water-soluble drugs. These drugs often exhibit limited absorption in the body, hindering their therapeutic efficacy. HPMCAS plays a crucial role in overcoming this challenge by:

  • Formation of Solid Dispersions: HPMCAS can be used to create solid dispersions, where drug molecules are dispersed within a polymeric matrix. This process can convert the drug from its crystalline form to an amorphous state, significantly increasing its dissolution rate and bioavailability. PubMed:
  • Inhibition of Recrystallization: HPMCAS possesses excellent anti-crystallization properties. It can prevent the drug from reverting back to its crystalline form within the formulation, ensuring sustained release and consistent drug delivery. PubMed

Controlled Drug Release Formulations

HPMCAS offers a valuable tool for researchers designing controlled drug release systems. By manipulating the polymer's properties and formulation techniques, researchers can achieve various release profiles:

  • pH-Dependent Release: HPMCAS exhibits varying degrees of solubility depending on the surrounding pH. This allows for the design of enteric coatings that protect the drug from degradation in the stomach but enable its release in the intestines.
  • Sustained Release: By controlling the polymer-to-drug ratio and formulation process, researchers can design matrices or tablets that release the drug over a prolonged period. This can be beneficial for drugs requiring once-daily dosing or those with short half-lives. PubMed

Exploration of Novel Applications

Research on HPMCAS applications continues to evolve, exploring its potential in various areas:

  • Taste Masking: HPMCAS can be used to mask the unpleasant taste of certain drugs, improving patient compliance and adherence to treatment regimens.
  • Targeted Drug Delivery: Researchers are investigating the use of HPMCAS in targeted drug delivery systems, aiming to deliver drugs specifically to diseased sites and minimize systemic exposure. Journal of Controlled Release:

Hypromellose acetate succinate is a semi-synthetic polymer derived from hydroxypropyl methylcellulose. It is characterized by the presence of both acetyl and succinoyl functional groups, which enhance its solubility and film-forming properties. This compound is primarily utilized in the pharmaceutical industry as an enteric coating agent, allowing for controlled release of active pharmaceutical ingredients in the gastrointestinal tract. Its unique structure enables it to dissolve at specific pH levels, making it suitable for various drug formulations.

HPMC-AS functions primarily as a controlled-release polymer in pharmaceutical formulations []. Its enteric coating application relies on the pH-dependent solubility. At low stomach pH (around 1.2), HPMC-AS remains insoluble, protecting the drug from degradation. As the dosage form reaches the intestine with a higher pH (around 6.8), HPMC-AS dissolves, releasing the drug for absorption [].

  • Esterification: Hydroxypropyl methylcellulose is reacted with acetic anhydride and succinic anhydride, leading to the formation of ester bonds. This reaction can be optimized by adjusting the ratios of the reactants to control the degree of substitution of acetyl and succinoyl groups.
  • Hydrolysis: Under certain conditions, hypromellose acetate succinate may undergo hydrolysis, producing acetic acid and succinic acid, which can further react with active pharmaceutical ingredients, potentially affecting their stability and bioavailability .
  • Thermal Degradation: At elevated temperatures, such as during hot-melt extrusion processes, hypromellose acetate succinate can degrade, impacting its performance as a drug carrier .

Hypromellose acetate succinate exhibits biological activity primarily through its role as an excipient in drug formulations. It enhances the solubility and bioavailability of poorly soluble drugs by forming amorphous solid dispersions. The polymer's pH-sensitive properties allow for targeted release in specific areas of the gastrointestinal tract, thereby improving therapeutic efficacy .

The synthesis of hypromellose acetate succinate can be achieved through various methods:

  • Solvent-Based Synthesis: A common approach involves dissolving hydroxypropyl methylcellulose in a solvent system like acetone/pyridine and then adding acetic anhydride and succinic anhydride. This method allows for better control over the reaction conditions and product characteristics .
  • Alkali Cellulose Method: Another method includes treating cellulose pulp with alkali to obtain alkali cellulose, followed by etherification with methyl and hydroxypropyl etherifying agents before esterification with acetic and succinic anhydrides .
  • Hot-Melt Extrusion: This technique utilizes heat to melt the polymer and incorporate active pharmaceutical ingredients, allowing for the production of solid dispersions that enhance drug solubility and stability .

Hypromellose acetate succinate is widely used in various applications:

  • Pharmaceutical Coatings: It serves as an enteric coating material for tablets and capsules, protecting sensitive ingredients from acidic environments until they reach the intestine.
  • Controlled Release Formulations: The polymer is employed in sustained release formulations to regulate the release profile of drugs.
  • Amorphous Solid Dispersions: It is utilized to improve the solubility of poorly soluble drugs through amorphous solid dispersions, enhancing bioavailability .

Studies have shown that hypromellose acetate succinate can interact with active pharmaceutical ingredients during formulation processes. For instance, hydrolysis may lead to the generation of acids that can form ester bonds with hydroxyl groups in drugs, potentially affecting their stability and efficacy . Understanding these interactions is crucial for optimizing formulation strategies.

Several compounds share structural similarities with hypromellose acetate succinate but differ in their functional groups or properties:

Compound NameKey FeaturesUnique Aspects
Hydroxypropyl methylcellulosePrimarily used as a thickener; lacks acetyl/succinoyl groupsDoes not provide enteric coating properties
Cellulose acetateUsed in film coatings; more hydrophobicLess soluble than hypromellose acetate succinate
Polyvinyl alcoholWater-soluble polymer; used in filmsDifferent mechanical properties compared to HPMCAS
EthylcelluloseUsed for sustained release; less pH sensitivityMore hydrophobic than hypromellose acetate succinate

Hypromellose acetate succinate's unique combination of solubility characteristics and pH sensitivity distinguishes it from these similar compounds, making it particularly effective for pharmaceutical applications where controlled release is desired.

Other CAS

71138-97-1

Dates

Modify: 2023-08-15

Explore Compound Types